
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde
Overview
Description
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound with the linear formula C10H7BrN2O . It has a molecular weight of 251.08 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 400.7°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fluorescent Probes
3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde derivatives have been explored as fluorescent probes. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a related compound, was designed as a ratiometric fluorescent probe for detecting cysteine and homocysteine. This probe exhibited a significant hypsochromic shift in emission, indicating its potential in quantitative detection of these amino acids (Lin et al., 2008).
Synthesis of Imidazole Derivatives
Research shows that this compound is utilized in the synthesis of various imidazole derivatives. A study demonstrated the one-pot synthesis of trisubstituted imidazole compounds using diethyl bromophosphate as an oxidant, with this compound being a key intermediate (Nagargoje et al., 2012).
Synthesis of 2,4,5-Trisubstituted-1H-Imidazoles
The compound is also used in the synthesis of 2,4,5-trisubstituted-1H-imidazoles, as shown in a study that achieved synthesis under solvent-free conditions using a Bronsted acidic ionic liquid as a catalyst. This process highlights an eco-friendly and efficient approach (Banothu et al., 2017).
Anti-oxidant, Anti-fungal, and Anti-leishmanial Activities
A series of new compounds synthesized from this compound have shown significant anti-leishmanial, anti-oxidant, and anti-fungal activities. This indicates the potential of these compounds in therapeutic applications (Hussain et al., 2009).
Detection of Picric Acid
In another study, a compound derived from this compound was used for detecting picric acid, a nitroaromatic explosive. The compound showed good solid-state fluorescence and was effective in detecting picric acid with a low detection limit (Yang et al., 2021).
X-ray Crystal Structures and Inclusion Hosts
Research also involves examining the X-ray crystal structures of solvated bisimidazole derivatives, including this compound. These studies provide insights into molecular interactions and potential applications as inclusion hosts (Felsmann et al., 2012).
CO2 Capture
A novel ionic liquid synthesized from 1-butyl imidazole and 3-bromopropylamine hydrobromide, closely related to this compound, showed promising results in CO2 capture. This application illustrates the environmental significance of derivatives of this compound (Bates et al., 2002).
Luminescence Sensing of Benzaldehyde
Lanthanide metal-organic frameworks based on this compound derivatives were synthesized for luminescence sensing of benzaldehyde. This indicates the potential use of these frameworks in sensing applications (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
3-bromo-4-imidazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSHCXIXJNGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700189 | |
| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861932-08-3 | |
| Record name | 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

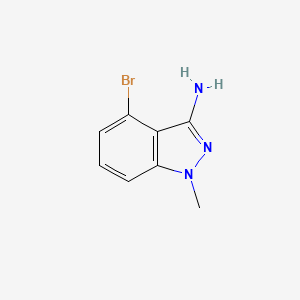
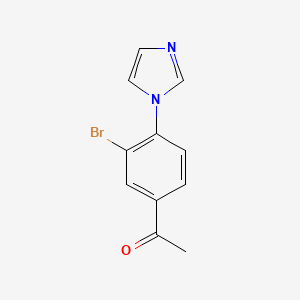

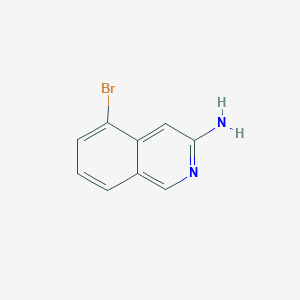
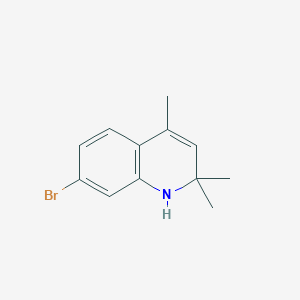

![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

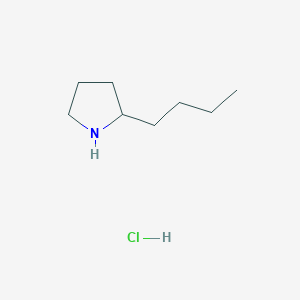

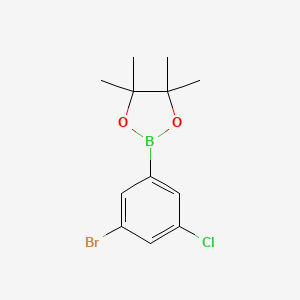
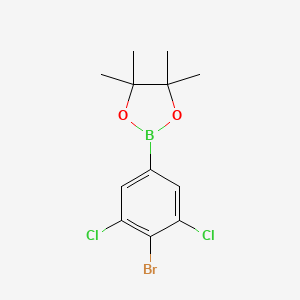
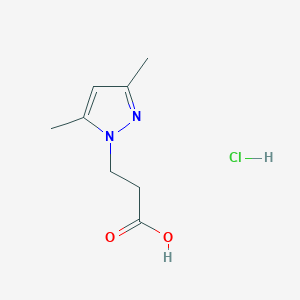
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)